(R)-2-amino-2-cyclobutylacetic acid hydrochloride
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Overview
Description
(R)-2-Amino-2-cyclobutylacetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclobutane and contains an amino group and a carboxylic acid group, making it an important building block in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane or cyclobutyl derivatives.
Reaction Steps: The cyclobutane ring is functionalized through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Conditions: The reactions are carried out under controlled conditions, often involving the use of strong acids or bases, and specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistency and quality.
Purification: The product is purified through crystallization or other separation techniques to achieve high purity levels.
Quality Control: Rigorous quality control measures are in place to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a strong acid or base.
Major Products Formed:
Oxidation Products: Amides, nitro compounds, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted cyclobutanes and related compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme mechanisms and metabolic pathways. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-amino-2-cyclobutylacetic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Amino-2-cyclohexylacetic Acid Hydrochloride: Similar structure but with a cyclohexane ring instead of cyclobutane.
2-Amino-2-methylacetic Acid Hydrochloride: A simpler derivative with a methyl group instead of a cyclobutane ring.
Uniqueness: (R)-2-Amino-2-cyclobutylacetic acid hydrochloride is unique due to its cyclobutane ring, which imparts different chemical and physical properties compared to its cyclohexane and methyl counterparts. This structural difference can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
(2R)-2-amino-2-cyclobutylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)4-2-1-3-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOZIIJENXIMGX-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1958125-89-7 |
Source
|
Record name | Cyclobutaneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1958125-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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